N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a methylpyrimidinyl group, and a dimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes . The process begins with the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups such as methoxy, amino, and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
Uniqueness
N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-3,4-DIMETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyphenyl and methylpyrimidinyl groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.
Properties
Molecular Formula |
C26H27N5O3S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H27N5O3S/c1-17-5-14-24(15-18(17)2)35(32,33)31-22-8-6-21(7-9-22)29-26-27-19(3)16-25(30-26)28-20-10-12-23(34-4)13-11-20/h5-16,31H,1-4H3,(H2,27,28,29,30) |
InChI Key |
ZQGBZXQFKKQPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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